molecular formula C16H16N2O3 B5343700 2-[(3-methoxybenzoyl)amino]-N-methylbenzamide

2-[(3-methoxybenzoyl)amino]-N-methylbenzamide

Cat. No.: B5343700
M. Wt: 284.31 g/mol
InChI Key: KMSQUAOHWCVGHI-UHFFFAOYSA-N
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Description

2-[(3-methoxybenzoyl)amino]-N-methylbenzamide is a compound belonging to the class of benzamides. Benzamides are a significant class of amide compounds widely used in various fields, including medical, industrial, and biological applications . This compound is characterized by the presence of a methoxybenzoyl group and a methylbenzamide group, which contribute to its unique chemical properties.

Properties

IUPAC Name

2-[(3-methoxybenzoyl)amino]-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-17-16(20)13-8-3-4-9-14(13)18-15(19)11-6-5-7-12(10-11)21-2/h3-10H,1-2H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSQUAOHWCVGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(3-methoxybenzoyl)amino]-N-methylbenzamide typically involves the reaction of 3-methoxybenzoic acid with an amine derivative under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like hydrochloric acid or sulfuric acid . The industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

2-[(3-methoxybenzoyl)amino]-N-methylbenzamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[(3-methoxybenzoyl)amino]-N-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-methoxybenzoyl)amino]-N-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins, leading to its observed biological effects. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage .

Comparison with Similar Compounds

2-[(3-methoxybenzoyl)amino]-N-methylbenzamide can be compared with other benzamide derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts unique properties and applications in various fields.

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